surface antigen gp49
Description
Properties
CAS No. |
143221-26-5 |
|---|---|
Molecular Formula |
C8H8N2S |
Synonyms |
surface antigen gp49 |
Origin of Product |
United States |
Molecular Biology and Structural Elucidation of Surface Antigen Gp49
Genomic Organization and Gene Structure of GP49
The gene encoding gp49/PILR-alpha ( PILRA) is located in a tandem head-to-tail orientation with its counterpart, PILRB, on chromosome 7 in humans and chromosome 5 in mice wikipedia.orgwikigenes.orgaai.org. In mice, there are two major subtypes, gp49A and gp49B, encoded by adjacent genes nih.gov. The mouse gp49A and gp49B genes show substantial sequence identity, suggesting they arose from a gene duplication event wikigenes.orgnih.gov. The human PILRA gene is located on chromosome 7 band 7q22.1 wikipedia.org.
Transcriptional Regulation and Promoter Elements of GP49 Gene
While specific details on the transcriptional regulation and promoter elements of the PILRA gene are not extensively detailed in the search results, the expression of gp49/PILR-alpha is noted on various immune-related cells, including monocytes, macrophages, granulocytes, mast cells, dendritic cells, and NK cells beckman.comrndsystems.comrndsystems.com. Its expression can be induced, for example, on mouse NK cells following IL-2 stimulation or in vivo by infection with murine CMV wikigenes.org. This suggests that its transcription is likely influenced by various signaling pathways and transcription factors relevant to immune cell development and activation. Some databases list predicted promoter and enhancer elements for the PILRA gene genecards.org.
Alternative Splicing and Isoform Diversity of GP49 Transcripts
Alternative splicing of the PILRA gene transcript has been observed, leading to the production of different isoforms wikipedia.orgrndsystems.comcapes.gov.brnih.gov. In humans, at least three variants encoding distinct isoforms have been described wikipedia.orgrndsystems.comnih.gov. One transcript variant represents the longest transcript and encodes the longest isoform nih.gov. Another variant lacks a coding exon, resulting in a protein with a missing internal segment, and is thought to be a soluble protein as it lacks the transmembrane domain nih.govnih.gov. A third variant lacks two internal coding exons, causing a frameshift and resulting in a shorter isoform with a distinct C-terminus nih.gov. In mice, the gp49B gene encodes two cDNAs, gp49B1 and gp49B2, which are identical except for the absence of exon 6, encoding a predicted transmembrane domain, in gp49B2 capes.gov.brnih.gov.
The different isoforms can have varying characteristics, such as the presence or absence of the transmembrane domain, which dictates whether the protein is membrane-bound or soluble nih.govnih.gov.
Here is a summary of reported human PILRA isoforms:
| Isoform | Description | Transmembrane Domain | Localization |
| 1 | Longest transcript, longest isoform | Present | Cell membrane uniprot.org |
| 2 | Lacks internal segment, missing transmembrane domain | Absent | Soluble nih.gov |
| 3 | Lacks two internal exons, frameshift, distinct C-terminus | Likely Absent | Secreted uniprot.org |
| 4 | (Mentioned in UniProt, secreted) | Absent | Secreted uniprot.org |
Note: The descriptions of isoforms 2 and 3 are based on transcript variations described in NCBI nih.gov and UniProt uniprot.org. Isoform 4 is listed in UniProt uniprot.org.
Allelic Variation and Genetic Polymorphisms of GP49 Locus
The PILRA locus exhibits allelic variation and genetic polymorphisms. Research has identified single nucleotide polymorphisms (SNPs) within the PILRA gene that are associated with certain conditions, such as Alzheimer's disease risk nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net. A common missense variant, G78R (rs1859788), is considered a likely causal allele for an Alzheimer's disease risk locus at 7q21 researchgate.netbiorxiv.orgresearchgate.net. This variant alters residues important for sialic acid engagement, leading to reduced binding for several PILR-alpha ligands, including HSV-1 glycoprotein (B1211001) B researchgate.netbiorxiv.orgresearchgate.net.
Protein Biogenesis and Post-Translational Modification of GP49
Human PILR-alpha is synthesized as a precursor protein of 303 amino acids, which includes a signal sequence, an extracellular domain (ECD), a transmembrane segment, and a cytoplasmic domain rndsystems.comrndsystems.com. The mature protein is a type I transmembrane glycoprotein beckman.comrndsystems.comrndsystems.com.
Glycosylation Patterns and Functional Implications of GP49
Surface antigen gp49/PILR-alpha is known to be glycosylated beckman.comuniprot.orgnih.govacrobiosystems.com. The extracellular domain is relatively highly N-glycosylated beckman.combeckman.it. Studies in mouse mast cells indicated that both the 42 kDa precursor and the 49 kDa cell surface form of gp49 contained N-linked carbohydrate wikigenes.orgnih.gov. Human PILR-alpha has one potential site for N-linked glycosylation in its ECD rndsystems.com. It is also reported to be both N- and O-glycosylated uniprot.org. Glycosylation, particularly specific sialylated O-linked glycans on ligands, is crucial for their binding to PILR-alpha aai.orgnih.gov. The recognition of ligands by PILR-alpha involves interaction with both O-linked sugars and the attached peptide sequences nih.gov.
The glycosylation status of PILR-alpha and its ligands plays a significant role in its function, particularly in mediating interactions with other molecules like HSV-1 glycoprotein B and CD99 biorxiv.orgnih.govresearchgate.netresearchgate.net.
Phosphorylation and Other Covalent Modifications of GP49
PILR-alpha is subject to phosphorylation, specifically on tyrosine residues uniprot.org. In mouse mast cells, activation by stimuli such as IgE/antigen, calcium ionophore, or PMA elicited rapid phosphorylation of the 49 kDa cell surface form of gp49, but not its precursor forms wikigenes.orgnih.gov. Phosphoamino acid analysis revealed that serine, but not threonine or tyrosine, was phosphorylated upon stimulation in mouse gp49 nih.gov. This suggests species-specific differences or context-dependent phosphorylation patterns.
The cytoplasmic tail of PILR-alpha contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) beckman.comgenecards.orguniprot.orgrndsystems.comrndsystems.combeckman.it. These ITIMs are critical for the inhibitory function of the receptor beckman.comgenecards.orgrndsystems.comrndsystems.combeckman.it. Upon phosphorylation of the tyrosine residue within the ITIM, cytoplasmic phosphatases like PTPN6 (SHP-1) and PTPN11 (SHP-2) are recruited via their SH2 domains genecards.orguniprot.orgrndsystems.comrndsystems.comfredhutch.org. This recruitment leads to the dephosphorylation of signaling molecules, thereby blocking downstream signal transduction and mediating inhibitory effects genecards.orgrndsystems.comrndsystems.comfredhutch.org.
While phosphorylation of tyrosine residues within the ITIMs is a key covalent modification with functional implications, other covalent modifications of gp49/PILR-alpha are not extensively detailed in the provided search results.
Protein Folding, Assembly, and Trafficking Pathways of GP49
The synthesis and maturation of this compound involve typical protein folding, assembly, and trafficking pathways characteristic of transmembrane glycoproteins. Following translation, gp49 enters the endoplasmic reticulum (ER), where it undergoes folding with the assistance of chaperone proteins. The presence of a signal peptide directs the movement of the polypeptide chain into the ER and facilitates its translocation across the membrane. nih.gov Within the ER, proper folding and disulfide bond formation occur. As a glycoprotein, gp49 also undergoes N-linked glycosylation at potential sites located within its extracellular domain. nih.gov
After folding and glycosylation, gp49 assembles into its functional form, which may involve dimerization or association with other molecules. It is then transported from the ER to the Golgi apparatus for further processing and modification of its glycans. From the Golgi, gp49 is trafficked to the cell surface via secretory vesicles. Cell surface expression is crucial for its function as a receptor. While the precise details of gp49's specific trafficking signals and mechanisms are not extensively documented in the provided search results, the general pathway for type I transmembrane proteins involves transit through the secretory pathway to the plasma membrane. Ligand binding to surface receptors can also lead to their internalization, suggesting dynamic trafficking between the cell surface and intracellular compartments. innatedb.com
Domain Architecture and Structural Characterization of GP49
This compound is characterized by a modular domain architecture typical of type I transmembrane receptors. aai.org The predicted amino acid sequence of mouse gp49 contains a signal peptide, an extracellular domain, a transmembrane domain, and a cytoplasmic tail. nih.gov
Based on molecular cloning studies, the predicted amino acid sequence reveals the lengths of these distinct regions. The signal peptide consists of 23 residues, the extracellular domain comprises 215 residues, the transmembrane domain contains 23 residues, and the cytoplasmic tail is composed of 42 residues. nih.gov
Table 1: Predicted Domain Lengths of Mouse GP49
| Domain | Length (amino acid residues) |
| Signal Peptide | 23 |
| Extracellular Domain | 215 |
| Transmembrane Domain | 23 |
| Cytoplasmic Tail | 42 |
Extracellular Ligand-Binding Domains of GP49
The extracellular domain of gp49 is responsible for interacting with its cognate ligand, CD48. uniprot.orgdavislab-oxford.org This domain is a key feature of its function as a cell surface receptor. Structural analysis indicates that the extracellular domain contains immunoglobulin (Ig)-like domains. aai.orgnih.gov Specifically, the predicted extracellular domain of mouse gp49 contains two regions, 48 and 51 amino acids in length, each flanked by cysteine residues. nih.gov These regions meet the criteria for being C2-type domains of the immunoglobulin superfamily based on sequence alignment and predicted secondary structure organization. nih.gov The interaction between the extracellular domain of gp49 (CD244) and CD48 has been subject to structural analysis, providing insights into the binding interface. davislab-oxford.org The receptor-binding surface of CD48, the ligand, is described as unusually flat and exhibits electrostatic complementarity with the corresponding surface of CD2, a related protein that also binds CD48. davislab-oxford.org This structural arrangement may contribute to the cross-reactivity of CD48 with both CD2 and CD244. davislab-oxford.org
Transmembrane and Intracellular Signaling Domains of GP49
The transmembrane domain of gp49 is a sequence of hydrophobic amino acids that spans the cell membrane, anchoring the protein to the lipid bilayer. nih.gov This domain is crucial for the protein's localization to the cell surface and for transmitting signals across the membrane. The transmembrane domain of mouse gp49 is predicted to be 23 residues long. nih.gov
The cytoplasmic tail of gp49, located on the intracellular side of the membrane, plays a critical role in downstream signaling events following ligand binding. aai.orglibretexts.org The length of the cytoplasmic tail of mouse gp49 is 42 residues. nih.gov Within the cytoplasmic region, different isoforms of gp49 exist, notably gp49A and gp49B, encoded by adjacent genes. aai.org Murine gp49B contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) in its cytoplasmic region and functions as an inhibitory molecule. aai.org In contrast, gp49A is reported not to harbor a specific motif for signal transduction in one context, although the C-terminal half of gp49A, encompassing the pretransmembrane, transmembrane, and cytoplasmic portions, has been shown to generate a cellular activation signal, including cytoplasmic calcium mobilization, upon aggregation in rat basophilic leukemia cells. aai.org A pretransmembrane cysteine residue may be essential for this activation signaling by gp49A. aai.org The signaling function of gp49 (CD244) involves association with small cytoplasmic adapter proteins, such as SH2D1A/SAP and SH2D1B/EAT-2. uniprot.org Activating functions of CD244 implicate association with SH2D1A and FYN. uniprot.org Downstream signaling predominantly involves VAV1, and to a lesser extent, INPP5D/SHIP1 and CBL. uniprot.org Signal attenuation in the absence of SH2D1A is proposed to be dependent on INPP5D and to a lesser extent PTPN6/SHP-1 and PTPN11/SHP-2. uniprot.org
Conformational Dynamics and Allosteric Regulation of GP49 Structure
Understanding the conformational dynamics and allosteric regulation of gp49 is important for fully elucidating its function. While specific detailed studies on the conformational dynamics and allosteric regulation of mammalian this compound (CD244/2B4) are not prominently featured in the provided search results, general principles from studies on other transmembrane receptors and proteins can be considered.
Transmembrane receptors, including those in the immunoglobulin superfamily, often undergo conformational changes upon ligand binding that are crucial for signal transduction across the membrane. libretexts.org These changes can involve alterations in the extracellular domain, leading to reorientation or structural shifts that are transmitted through the transmembrane domain to the intracellular tail. libretexts.org The cytoplasmic tail can also undergo conformational changes that affect its interaction with intracellular signaling molecules. libretexts.org
Allosteric regulation, where binding at one site affects a distant site, is a fundamental mechanism in protein function. arxiv.orgcecam.orgnih.gov For transmembrane receptors like gp49, allosteric effects could involve interactions between the extracellular, transmembrane, and intracellular domains, or the influence of associated proteins or the lipid environment on receptor conformation and signaling. nih.gov Conformational dynamics, the intrinsic fluctuations within a protein structure, are increasingly recognized as playing a role in allosteric communication, even in the absence of large-scale conformational changes. arxiv.orgcecam.org
While the specific conformational states and allosteric mechanisms of gp49 require further dedicated investigation, the general principles of transmembrane receptor dynamics and allostery provide a framework for understanding how ligand binding to the extracellular domain can lead to specific signaling outcomes mediated by the intracellular tail.
Cellular Expression and Localization of Surface Antigen Gp49
Subcellular Localization and Membrane Association of GP49
GP49 functions as a cell surface glycoprotein (B1211001) and is characterized as a type I transmembrane protein. nih.govrcsb.org Predictions of its subcellular localization consistently place it within the membrane portion of the cell. Its presence on the cell surface allows it to interact with extracellular ligands and participate in cell-cell interactions and signaling.
Detailed studies have investigated the precise localization of GP49 within the plasma membrane and its association with other membrane molecules and structures. GP49B has been shown to co-localize with integrins, specifically via interactions with fibronectin, at focal adhesion sites on mast cells. nih.gov This spatial relationship between GP49 and integrins is also observed on bone marrow-derived mast cells (BMMCs) and bone marrow-derived cultured dendritic cells (BMDCs), where GP49 and integrin β1 are found to be spatially close on the cell membrane even in the absence of adhesion. nih.govrcsb.org Upon adhesion to immobilized fibronectin, the spatial relatedness between GP49B and integrin β1 at robust focal adhesion sites increases, suggesting a functional interplay at these adhesion points. nih.gov Interestingly, the high-affinity IgE receptor (FcεRIα) was not found to be spatially close to GP49B on either non-adherent or adherent BMMCs, indicating distinct membrane localization patterns for different receptors on the same cell type. nih.gov
Endocytic and Exocytic Pathways Regulating GP49 Surface Expression
The surface expression of transmembrane proteins like GP49 is dynamically regulated by the balance between endocytosis and exocytosis. Exocytosis involves the fusion of vesicles with the plasma membrane, delivering membrane proteins and lipids to the cell surface, while endocytosis involves the budding of vesicles from the plasma membrane, removing membrane components. These processes are essential for maintaining the composition and area of the plasma membrane and can be influenced by cellular tension and signaling. While general mechanisms of endocytosis and exocytosis are well-established and known to regulate the surface levels of many membrane proteins, specific detailed research findings explicitly describing the regulation of GP49 surface expression through these pathways are less prominent in the provided search results, with one brief mention linking endocytosis and exocytosis to gp49 expression regulation on BALL-1 cells. This suggests that while these general mechanisms undoubtedly apply to GP49 as a transmembrane protein, specific studies detailing the precise endocytic and exocytic routes and regulatory molecules governing GP49 trafficking may be less extensively documented in the immediate search results.
Lipid Raft Association and Microdomain Segregation of GP49 on the Cell Membrane
Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as platforms for the organization of specific proteins and lipids, influencing various cellular processes including signaling and membrane trafficking. The segregation of proteins into or exclusion from these microdomains can compartmentalize cellular events.
Research indicates that GP49, particularly the GP49A isoform, can associate with these membrane microdomains. GP49A has been shown to be incorporated into glycolipid-enriched membrane fractions (GEM), which are considered equivalent to lipid rafts, upon receiving cross-linking stimuli. rcsb.org This incorporation into GEM is functionally significant, as it appears to be necessary for GP49A to effectively elicit activation signals, including cytoplasmic calcium mobilization, eicosanoid production, and cytokine gene transcription. rcsb.org The dimerization of GP49A is also reported to be necessary for its efficient incorporation into GEM. rcsb.org Furthermore, disrupting the formation of GEM using agents like methyl-β-cyclodextrin inhibits the calcium mobilization response mediated by GP49A, providing further evidence for the functional importance of its lipid raft association. rcsb.org The relationship between rodent GP49 families and lipid rafts has also been noted in broader contexts of immune receptor studies.
The association of GP49 with lipid rafts highlights a mechanism by which its signaling capacity and interaction with downstream effectors may be spatially organized and regulated within the plasma membrane.
| Aspect | Description | Source |
| Subcellular Localization | Primarily on the cell surface as a type I transmembrane glycoprotein. | nih.govrcsb.org |
| Membrane Association | Co-localizes with integrins (via fibronectin) at focal adhesion sites. | nih.gov |
| Spatially close to integrin β1 on non-adhered and adhered cells. | nih.govrcsb.org | |
| Distinct localization from FcεRIα on mast cells. | nih.gov | |
| Endocytosis/Exocytosis | General mechanisms regulate surface protein levels. Specific detailed regulation of GP49 by these pathways is less elaborated in sources. | |
| Lipid Raft Association | GP49A incorporates into glycolipid-enriched membrane fractions (GEM/lipid rafts) upon stimulation. | rcsb.org |
| Incorporation is necessary for GP49A-mediated activation signaling. | rcsb.org | |
| Dimerization of GP49A is required for GEM incorporation. | rcsb.org |
Receptor Ligand Interactions and Molecular Recognition Mediated by Surface Antigen Gp49
Identification and Characterization of Endogenous Ligands for GP49
The gp49 protein from mycobacteriophage Che12 has been identified as a versatile binding protein, interacting with a range of host molecules. Its primary endogenous ligands are nucleic acids and the glycosaminoglycan, heparin. bohrium.comnih.govresearchgate.net This dual binding capacity suggests multiple roles in the phage's biological processes. The protein binds to double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA. bohrium.comnih.govresearchgate.net This interaction is fundamental to its proposed function in modulating host DNA-dependent processes. bohrium.comnih.govresearchgate.net
The binding of gp49 to its ligands is characterized by distinct specificity and affinity. The interaction with nucleic acids is sequence non-specific, indicating that the protein recognizes the general structure of the nucleic acid backbone rather than a particular sequence of bases. bohrium.comnih.govresearchgate.net This lack of sequence specificity allows gp49 to interact broadly with the host's genetic material. The binding to nucleic acids is also cooperative, meaning the binding of one gp49 molecule to a nucleic acid strand increases the affinity for subsequent gp49 molecules. bohrium.comnih.govresearchgate.net
In contrast to its non-specific interaction with nucleic acids, gp49 exhibits high-affinity binding to heparin. bohrium.comnih.govresearchgate.net This strong interaction is notable and suggests a significant biological role, potentially in host cell surface attachment or in mimicking host proteins to evade immune responses. bohrium.comnih.govresearchgate.net For a related protein, gp49 from Bacillus subtilis phage SPO1, the binding affinity for single-stranded RNA (ssRNA) has been quantitatively determined using surface plasmon resonance (SPR), with a dissociation constant (Kd) of 1.86 ± 0.04 μM. mdpi.com
| Ligand | Specificity | Affinity | Binding Mode | Source Phage |
|---|---|---|---|---|
| dsDNA | Sequence non-specific | Not quantitatively determined | Cooperative | Che12 |
| ssDNA | Sequence non-specific | Not quantitatively determined | Cooperative | Che12 |
| RNA | Sequence non-specific | Not quantitatively determined | Cooperative | Che12 |
| ssRNA | Not specified | Kd = 1.86 ± 0.04 μM | Not specified | SPO1 |
| Heparin | Specific | High | Not specified | Che12 |
The mycobacteriophage Che12 gp49 exists as a 16 kDa dimer in its native state. bohrium.comnih.govresearchgate.net This dimeric structure is fundamental to its function and its ability to form multi-molecular complexes with its ligands. While it is known to form complexes with nucleic acids and heparin, the precise stoichiometry of these complexes has not been detailed in the available scientific literature. The cooperative nature of its binding to nucleic acids suggests that multiple gp49 dimers can assemble along a single nucleic acid molecule, forming a larger protein-DNA or protein-RNA complex. bohrium.comnih.govresearchgate.net The formation of these multi-molecular assemblies is believed to be central to its biological activity, which includes the inhibition of host transcription. bohrium.comnih.govresearchgate.net
Structural Basis of GP49-Ligand Recognition
Understanding the structural basis of how gp49 recognizes and binds to its diverse ligands is key to elucidating its function. A combination of experimental and computational approaches has begun to shed light on the molecular architecture of gp49 and its ligand-binding interfaces.
To date, there are no published reports of co-crystallography studies of gp49 in complex with any of its ligands. Such studies would provide atomic-level detail of the binding interface.
However, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the structure of gp49 from the Bacillus subtilis phage SPO1. mdpi.comnih.gov These studies have led to the complete resonance assignment of the protein, which is a critical first step for determining its three-dimensional structure in solution. nih.gov The solution structure of this gp49 reveals a fold consisting of six β-strands and two α-helices. mdpi.com Circular Dichroism (CD) spectroscopy of the Che12 gp49 has shown that the protein is predominantly composed of β-sheets in its unbound (apo) state. bohrium.comnih.govresearchgate.net Interestingly, upon binding to heparin, the protein undergoes a significant conformational change, transforming into a more α-helical structure. bohrium.comnih.govresearchgate.net
Computational modeling has provided initial structural insights into the mycobacteriophage Che12 gp49. The AlphaFold protein structure prediction tool suggests that gp49 is an α-helical protein. bohrium.comnih.govresearchgate.net This prediction contrasts with the experimental CD spectroscopy data of the apo-protein but aligns with the heparin-bound state, suggesting that the protein may adopt different conformations depending on its binding status. bohrium.comnih.govresearchgate.net
The C-terminal region of the Che12 gp49 contains a helix-turn-helix (HTH) motif, which is a common DNA-binding domain. bohrium.comnih.govresearchgate.net Research indicates that this C-terminal HTH motif is responsible for binding to both heparin and nucleic acids. bohrium.comnih.govresearchgate.net While this provides a general location for the binding site, detailed mutagenesis studies to identify the specific amino acid residues critical for ligand interaction have not yet been reported in the scientific literature. Such studies would be invaluable for precisely mapping the binding interface and understanding the energetic contributions of individual residues to ligand recognition.
| Protein | Method | Key Findings |
|---|---|---|
| gp49 (Che12) | Circular Dichroism (CD) Spectroscopy | Predominantly β-sheet in apo form; transforms to α-helical upon heparin binding. |
| gp49 (Che12) | Computational Modeling (AlphaFold) | Predicts an α-helical structure. |
| gp49 (Che12) | Biochemical Analysis | C-terminal Helix-turn-helix (HTH) motif is the binding site for heparin and nucleic acids. |
| gp49 (SPO1) | Nuclear Magnetic Resonance (NMR) | Solution structure determined (6 β-strands, 2 α-helices); complete resonance assignment. |
Intracellular Signaling Pathways Initiated by Surface Antigen Gp49
Downstream Signaling Cascades Activated by GP49 Engagement
Upon engagement by its ligand, the stimulatory gp49A receptor initiates a cascade of intracellular events, despite lacking any known intrinsic signaling motifs in its cytoplasmic domain. nih.govnih.gov This characteristic necessitates its association with other signaling components to transduce activating signals. Activation through gp49A has been shown to lead to significant physiological responses in mast cells, including the mobilization of intracellular calcium, the release of prostaglandin D2 (PGD2), and the transcription of genes encoding for interleukin-3 (IL-3) and interleukin-4 (IL-4). nih.gov
A critical prerequisite for gp49A-mediated signaling is its homodimerization and subsequent localization to specialized membrane microdomains known as glycolipid-enriched membrane fractions (GEMs) or lipid rafts. nih.gov The formation of these dimers is facilitated by a cysteine residue in the pretransmembrane region. nih.gov Inhibition of GEM formation has been demonstrated to abrogate the calcium mobilization response following gp49A cross-linking, highlighting the importance of this membrane compartmentalization for signal initiation. nih.gov
Kinase and Phosphatase Recruitment and Activation by GP49
The absence of intrinsic kinase domains or recognizable phosphorylation motifs in the cytoplasmic tail of gp49A strongly suggests that it functions by recruiting and activating cytosolic kinases through associated transmembrane adaptor proteins. While direct evidence specifically identifying the kinases and phosphatases that associate with the gp49A signaling complex is limited, the downstream effects of gp49A activation, such as calcium mobilization and cytokine production, are characteristic of signaling pathways that are heavily regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
In analogous activating receptor systems in immune cells that lack intrinsic signaling capabilities, the initial phosphorylation events are often carried out by Src family kinases. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on associated adaptor proteins. This phosphorylation, in turn, creates docking sites for and activates Syk family kinases, which are crucial for propagating the signal downstream. Given the functional outcomes of gp49A signaling, it is plausible that a similar mechanism involving the recruitment of an ITAM-containing adaptor and subsequent activation of Syk family kinases is involved, though this remains to be definitively demonstrated for gp49A itself.
The regulation of this signaling cascade would also likely involve protein tyrosine phosphatases. In immune signaling, phosphatases such as SHP-1 (Src homology 2 domain-containing phosphatase-1) are known to negatively regulate activating signals by dephosphorylating key signaling molecules. While SHP-1 is recruited to the inhibitory gp49B receptor, the specific phosphatases that may modulate the stimulatory signals emanating from gp49A have not been elucidated.
Adaptor Protein Involvement in GP49 Signaling Complexes
Due to its lack of signaling motifs, gp49A is thought to associate with transmembrane adaptor proteins that contain ITAMs in their cytoplasmic domains. These ITAMs, upon phosphorylation, serve as docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains. A likely candidate for such an adaptor protein is the Fc receptor common gamma chain (FcRγ), which is known to associate with a variety of activating receptors in immune cells that lack their own signaling capabilities. The association of gp49A with an ITAM-containing adaptor like FcRγ would provide the necessary platform for the recruitment and activation of Syk family tyrosine kinases, a critical step in initiating downstream signaling events leading to calcium mobilization and gene transcription. However, direct experimental evidence confirming the association of gp49A with FcRγ or any other specific ITAM-containing adaptor is not yet available.
Crosstalk and Integration of GP49 Signaling with Other Receptor Pathways
Mast cells express a variety of activating and inhibitory receptors that collectively fine-tune their response to stimuli. The signaling pathways initiated by gp49A are likely integrated with signals from other receptors to produce a coordinated cellular response.
One of the most important activating receptors on mast cells is the high-affinity IgE receptor, FcεRI. While the inhibitory gp49B receptor is known to downregulate FcεRI-mediated signaling, the nature of the crosstalk between the stimulatory gp49A and FcεRI pathways is less clear. nih.gov It is possible that co-engagement of gp49A and FcεRI could lead to synergistic or additive effects on downstream signaling events, such as calcium influx and cytokine production.
Another key receptor on mast cells is c-Kit, a receptor tyrosine kinase that is essential for mast cell development, survival, and proliferation. nih.gov Signaling from c-Kit activates multiple downstream pathways, including the PI3K/Akt and MAPK pathways. nih.gov Crosstalk between gp49A and c-Kit signaling could occur at various levels, potentially leading to enhanced cell survival or altered cytokine profiles. The integration of these signals allows the mast cell to mount a response that is appropriate to the specific combination of stimuli it encounters in its microenvironment. frontiersin.org
Transcriptional Regulation and Gene Expression Modulation by GP49 Signaling
A key outcome of gp49A engagement is the modulation of gene expression, specifically the upregulation of IL-3 and IL-4 transcription. nih.gov The signaling cascade initiated by gp49A ultimately leads to the activation of transcription factors that bind to the promoter regions of these cytokine genes and drive their expression.
The production of IL-3 and IL-4 in mast cells is known to be regulated by a number of key transcription factors. These include members of the GATA family (GATA1 and GATA2), nuclear factor of activated T-cells (NFAT), and activator protein-1 (AP-1). nih.gov Additionally, STAT5 is a critical transcription factor for mast cell functions, including cytokine secretion. nih.gov It is plausible that the gp49A signaling pathway culminates in the activation of one or more of these transcription factors to induce the expression of IL-3 and IL-4. The specific transcription factors that are direct downstream targets of the gp49A signaling cascade have yet to be definitively identified.
Immunological Functions and Roles of Surface Antigen Gp49
Regulation of Immune Cell Activation and Inhibition by GP49
GP49, particularly the gp49B isoform, acts as a negative regulator of immune cell activation. biolegend.comaai.orgoup.comnih.gov This inhibitory function is mediated by the ITIMs in its cytoplasmic tail, which, upon ligand binding, can recruit phosphatases like SHP-1 and SHP-2, leading to the downregulation of activating signals. biolegend.com
GP49 is constitutively expressed on myeloid cells such as macrophages, and its expression can be induced on NK cells following activation signals like IL-2 stimulation or viral infection. aai.org
Influence of GP49 on Cytokine and Chemokine Production
GP49B has been shown to inhibit the production of pro-inflammatory cytokines. In macrophages, coligation of gp49B with FcγRI resulted in the inhibition of TNF-α production. aai.org This suggests that gp49B acts as an endogenous negative regulator of macrophage activation and their subsequent cytokine release. aai.org Studies using gp49B-deficient mice have also indicated that gp49B negatively controls the infiltration of inflammatory cells, such as eosinophils, during allergic responses. oup.com While gp44 has been identified as a transcription regulator that promotes iron acquisition in bacteriophages, and gp48 is involved in disrupting bacterial DNA integrity to subvert antiviral immunity, these are not directly related to the influence of mammalian GP49 on cytokine and chemokine production. nih.govembopress.org
The activating isoform, gp49A, in contrast, may induce cytokine gene transcription. scbt.comnih.gov Research using chimeric receptors in rat basophilic leukemia cells suggested that gp49A could elicit activation signals leading to the transcription of genes like IL-3 and IL-4. nih.gov
Impact of GP49 on Immune Cell Proliferation, Differentiation, and Apoptosis
GP49B plays a role in suppressing the proliferation and development of certain immune cells. Studies in gp49B-deficient mice demonstrated exaggerated antibody production after immunization, suggesting that gp49B negatively regulates plasma cell development from memory and marginal zone B cells, as well as subsequent antibody production. nih.gov This suppression by gp49B in memory B cells may also prevent excessive IgE production, potentially curtailing allergic diseases. nih.gov
While the direct impact of mammalian GP49 on immune cell apoptosis is not extensively detailed in the search results, apoptosis is a critical mechanism for immune regulation, including the elimination of autoreactive immune cells and maintaining immune tolerance. numberanalytics.comsartorius.com The inhibitory nature of gp49B suggests it could indirectly influence processes where balanced activation and survival signals are crucial.
Regarding differentiation, while GP49 is expressed on myeloid lineage cells throughout development and its expression is induced on activated NK cells, the precise impact of GP49 signaling on the differentiation pathways of various immune cells requires further investigation. aai.org
Role of GP49 in Modulating Antigen Presentation and T-Cell Responses
GP49's influence on antigen presentation and T-cell responses appears to be primarily indirect, through its regulatory effects on antigen-presenting cells (APCs) like macrophages and potentially dendritic cells. aai.orgresearchgate.net By inhibiting macrophage activation and cytokine production, gp49B could modulate the inflammatory environment, which in turn affects the capacity of APCs to process and present antigens effectively to T cells. aai.orgnih.govmdpi.com
While GP49 is expressed on activated NK cells and some T cells, its direct role in modulating T-cell receptor signaling or antigen presentation by T cells themselves is not as well-defined as its function on myeloid cells and NK cells. aai.orgontosight.ai However, exhausted CD8+ T cells during chronic viral infection have shown increased expression of GP49, alongside other inhibitory receptors, suggesting a potential role in T cell exhaustion, a state of impaired function during persistent antigen exposure. nih.gov
Involvement of GP49 in Immune Tolerance and Autoimmunity Mechanisms in Experimental Models
The inhibitory function of gp49B is implicated in the maintenance of immune tolerance and may play a protective role against autoimmunity in experimental models. oup.comnih.gov By negatively regulating the activation and antibody production of B cells, particularly memory and marginal zone B cells, gp49B helps to prevent exaggerated immune responses that could potentially target self-antigens. nih.gov
Studies using gp49B-deficient mice have provided insights into its role in preventing excessive immune activation. These mice exhibited increased antibody production and exaggerated IgE responses, highlighting the role of gp49B in suppressing potentially autoreactive or hyper-inflammatory responses. nih.gov Furthermore, research involving human LILRB4 (the human homolog of murine gp49B) suggests a role in autoimmune pathogenicity, as blockade of its interaction with fibronectin was shown to reduce autoantibodies and ameliorate disease in a lupus model. jst.go.jp
Experimental models of autoimmunity, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE), are used to study the mechanisms underlying these diseases, including the breakdown of immune tolerance. uaa.mxnih.govoncodesign-services.com While the search results directly link gp49B to regulating B cell responses that could contribute to autoimmunity, further research in these specific experimental models could elucidate the precise mechanisms by which GP49 influences autoimmune development.
Interactions of GP49 with Pathogen-Derived Molecules and Host Defense Mechanisms
GP49 can interact with host molecules like MHC class I and integrins, influencing immune cell function in the context of infection. ontosight.aioup.comjst.go.jp GP49B can bind to MHC class I molecules, and this interaction can lead to the inhibition of NK cell function, protecting healthy cells from lysis. ontosight.ai The interaction between murine gp49B and integrin αvβ3 has also been shown to inhibit mast cell activation. oup.comjst.go.jp
While the focus is on the mammalian surface antigen gp49, it is worth noting that proteins also named "gp49" exist in other organisms, such as bacteriophages, where they can have roles in host interaction and potentially immune evasion strategies of the phage against bacterial defense systems. nih.govembopress.orgasm.orgmdpi.comlife-science-alliance.orgresearchgate.net However, these are distinct from the mammalian protein.
In the context of host defense, the inhibitory function of gp49B on immune cells like NK cells and macrophages could be a double-edged sword. While it helps prevent damage to healthy tissues, pathogens might exploit this inhibitory pathway to evade immune surveillance.
Viral Evasion Strategies Exploiting GP49
Viruses have evolved numerous strategies to evade the host immune system, including mechanisms to avoid detection and killing by NK cells and to modulate T cell responses. mdpi.comresearchgate.net One such strategy involves manipulating MHC class I molecules, which are ligands for inhibitory receptors like gp49B. ontosight.airesearchgate.net By altering MHC class I expression or expressing viral homologs of MHC class I, viruses can engage inhibitory receptors on NK cells, thereby preventing NK cell-mediated lysis of infected cells. researchgate.net
Murine CMV infection, for instance, induces the expression of both gp49A and gp49B on NK cells. aai.org The upregulation of the inhibitory gp49B during viral infection suggests that the virus might be exploiting this receptor to dampen NK cell responses, which are critical for controlling viral replication. aai.org
Furthermore, in chronic viral infections, such as with lymphocytic choriomeningitis virus (LCMV), exhausted CD8+ T cells show increased expression of several inhibitory receptors, including GP49. nih.gov This suggests that persistent viral antigen exposure may lead to the upregulation of GP49 on T cells, contributing to their exhausted state and impaired ability to clear the virus. nih.govmdpi.com Hepatitis B virus surface antigen (HBsAg), a different viral protein also referred to as a surface antigen, has been shown to impair myeloid dendritic cell function, representing another mechanism of viral immune escape. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Murine) | Information not readily available as a single PubChem entry for the protein. It is a complex protein with isoforms. |
| gp49B (Murine) | Information not readily available as a single PubChem entry for the protein. |
| gp49A (Murine) | Information not readily available as a single PubChem entry for the protein. |
| LILRB4 (Human) / CD85k (Human) | 22059457 (for the gene LILRB4) |
| Integrin αvβ3 | Information not readily available as a single PubChem entry for the complex. |
| TNF-α | 3969 |
| IL-3 | 31569 |
| IL-4 | 31570 |
| IL-5 | 31571 |
| IL-10 | 31575 |
| IL-13 | 31578 |
| IgE | Information not readily available as a single PubChem entry for the antibody class. |
| IgM | Information not readily available as a single PubChem entry for the antibody class. |
| IgG1 | Information not readily available as a single PubChem entry for the antibody class. |
| MHC class I | Information not readily available as a single PubChem entry for the complex. |
| Fibronectin | 11749250 |
| Murine CMV | Information not readily available as a single PubChem entry for the virus. |
| LCMV | Information not readily available as a single PubChem entry for the virus. |
| HBsAg | Information not readily available as a single PubChem entry for the antigen. |
Data Tables
Based on the search results, a comprehensive, interactive data table summarizing the precise quantitative effects of GP49 on cytokine production, proliferation, or apoptosis across different cell types and experimental conditions is not feasible without accessing the full experimental data from the cited studies. However, the qualitative findings can be summarized in a table format:
| Immune Cell Type | GP49 Isoform | Reported Effect on Cell Function | Relevant Context/Ligand | Source |
| Macrophages | gp49B | Inhibition of TNF-α production | Coligation with FcγRI | aai.org |
| Macrophages | gp49B | Negative regulation of activation | Endogenous regulator | aai.org |
| NK Cells | gp49B | Inhibition of cytokine release | Co-cross-linked with NK1.1 | aai.org |
| NK Cells | gp49B | Inhibition of function | Binding to MHC class I | ontosight.ai |
| NK Cells | gp49A & gp49B | Induced expression | IL-2 stimulation, MCMV infection | aai.org |
| Mast Cells | gp49B | Suppression of activation | Coligated with FcεRI, Interaction with integrin αvβ3 | aai.orgoup.comjst.go.jp |
| B Cells (Memory & Marginal Zone) | gp49B | Negative regulation of plasma cell development and antibody production (IgM, IgG1, IgE) | Interaction with integrin αvβ3 (putative) | nih.gov |
| CD8+ T Cells | GP49 | Increased expression in exhausted cells, potential contribution to exhaustion | Chronic viral infection (LCMV) | nih.gov |
| Rat Basophilic Leukemia Cells | gp49A | Elicits activation signals, induces IL-3 and IL-4 transcription | Upon cross-linking stimuli, incorporation into GEM | nih.gov |
| Eosinophils | gp49B | Negative control of infiltration | Allergic responses | oup.com |
Bacterial Adhesion and Host Colonization Modulation by GP49
The this compound, particularly the murine isoforms GP49A and GP49B (also known as Paired Immunoglobulin-like Receptor B, or PIR-B), plays a significant role in modulating host immune responses to bacteria, thereby influencing bacterial adhesion and host colonization. These receptors are members of the immunoglobulin superfamily and are expressed on various immune cells, including mast cells, natural killer (NK) cells, and macrophages. aai.orgbiolegend.comensembl.org
GP49B (PIR-B) is characterized as an inhibitory receptor due to the presence of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. aai.orgbiolegend.comensembl.orgjax.org Ligation of PIR-B can recruit phosphatases like SHP-1 and SHP-2, leading to the downregulation of cellular activation signals. biolegend.comjax.org This inhibitory function is crucial in regulating the intensity and nature of immune cell responses to various stimuli, including those derived from bacteria.
Research indicates that PIR-B negatively regulates macrophage functions in response to pathogenic bacteria. nih.gov Studies using Pirb-deficient mice (Pirb-/-) have demonstrated increased susceptibility to inflammatory conditions, such as DSS-induced colitis. nih.gov In vitro experiments with macrophages from Pirb-/- mice showed heightened production of pro-inflammatory cytokines, including interleukin-6, interleukin-1 beta, and tumor necrosis factor alpha, following stimulation with Escherichia coli. nih.gov This suggests that the presence of functional PIR-B on macrophages normally serves to temper the inflammatory response elicited by bacterial encounters. The ability of PIR-B to dampen macrophage activation can influence the host's capacity to clear or control bacterial populations, thereby impacting host colonization.
Furthermore, some bacteria have evolved strategies to exploit host inhibitory receptors like PIR-B to evade immune surveillance. For instance, Staphylococcus aureus has been shown to target the ITIM-bearing inhibitory receptor PIR-B on macrophages, leading to a reduction in Toll-like receptor (TLR)-induced inflammatory cytokine release during infection. nih.gov This manipulation of host signaling pathways by bacteria can contribute to their ability to establish and maintain colonization by suppressing protective immune responses.
While bacterial adhesion to host tissues is a critical initial step for colonization, the direct involvement of murine GP49 as a bacterial adhesion molecule on host cells is not the primary described function. Instead, GP49, particularly the inhibitory PIR-B, modulates the subsequent immune responses by host cells to adhered or invading bacteria. By regulating the activation state and cytokine production of key innate immune cells like macrophages, GP49 influences the inflammatory environment and the effectiveness of bacterial clearance mechanisms, ultimately affecting the outcome of host-bacteria interactions and the extent of host colonization. nih.govnih.govfrontiersin.orgresearchgate.netbiorxiv.org
The GP49A isoform, in contrast to GP49B, lacks the canonical ITIMs and is considered non-inhibitory or potentially stimulatory. aai.orgensembl.org While its precise role in modulating bacterial adhesion and host colonization is less extensively documented in the provided information, its expression on immune cells suggests a likely involvement in shaping the immune response to pathogens, potentially through different signaling pathways than those utilized by PIR-B. aai.org
Physiological and Developmental Roles of Surface Antigen Gp49
Contribution of GP49 to Organogenesis and Tissue Remodeling
The direct contribution of LILRB4/gp49B1 to broad organogenesis processes is not extensively detailed in current research. However, its involvement in specific contexts of tissue remodeling, particularly in pathological conditions like cancer and potentially fibrosis or cardiac hypertrophy, has been explored.
In the tumor microenvironment, LILRB4 is implicated in promoting extracellular matrix remodeling nih.govmednexus.org. This occurs as part of the mechanism by which LILRB4 fosters an inhibitory microenvironment that supports tumor growth, infiltration, and metastasis nih.govmednexus.org. By inhibiting immune responses and promoting extracellular matrix remodeling, LILRB4 contributes to the development of an immunosuppressive tumor microenvironment nih.govmednexus.org.
Beyond cancer, modulation of myeloid cell function via LILRB4 inhibitors is theoretically suggested to interfere with chronic inflammatory cascades that drive fibrotic tissue remodeling in conditions such as idiopathic pulmonary fibrosis or liver cirrhosis patsnap.com. While early-stage research, this indicates a potential link between LILRB4-mediated myeloid cell activity and the aberrant tissue remodeling seen in fibrotic diseases patsnap.com.
Furthermore, studies in heart failure patients have identified LILRB4 among biomarkers associated with increased activity of pathways related to IGF-1 regulation and bone/tissue remodeling researchgate.net. This suggests a possible, albeit complex and indirect, role for LILRB4 in the remodeling processes occurring in cardiac tissue researchgate.net.
While direct evidence for a role in developmental organogenesis is limited, the involvement of LILRB4 in immune cell function and their interactions within tissues, coupled with its emerging links to matrix and tissue remodeling in disease contexts, suggests a potential, though not fully elucidated, influence on tissue structure and organization.
Role of GP49 in Cell Adhesion, Migration, and Tissue Homeostasis
LILRB4/gp49B1 plays significant roles in cell adhesion and migration, particularly within the immune system and in the context of disease. It is also a key regulator in maintaining immune homeostasis.
Research has shown that LILRB4/gp49B1 interacts with fibronectin (FN) and integrins at focal adhesion sites on myeloid cells, including mast cells, macrophages, and dendritic cells patsnap.comjst.go.jp. This interaction is relevant to cell activation and dynamics such as adhesion and migration patsnap.comjst.go.jp. Specifically, a hypothetical LILRB4/gp49B-FN-integrin trimeric complex is supported in mast cells, macrophages, and dendritic cells jst.go.jp. LILRB4/gp49B is suggested to act as a counter-regulator of integrin function jst.go.jp. Adhesion of mast cells to extracellular matrix proteins like fibronectin is known to be important for their differentiation, migration, and homing researchgate.net.
In pathological contexts, LILRB4 is implicated in promoting the migration and invasion of leukemia cells researchgate.netmdpi.comresearchgate.netnih.gove-century.us. Studies have shown that LILRB4 is involved in the invasive ability of acute myeloid leukemia (AML) cells, with its expression positively correlated with factors influencing migration researchgate.netresearchgate.net. LILRB4 can also influence the migration of dendritic cells, potentially contributing to immune regulation and tolerance mdpi.compatsnap.come-century.us.
Advanced Research Methodologies and Experimental Models for Studying Surface Antigen Gp49
Genetic Engineering and Gene Editing Approaches for GP49 Research
Modern genetic engineering provides powerful strategies to investigate the in vivo functions of gp49. By manipulating the gp49 gene in animal models, scientists can observe the resulting phenotypic changes, thereby inferring the protein's biological role.
The creation of genetically modified animal models, particularly knockout and knock-in mice, is a cornerstone of functional genomics. nih.govnih.gov These models are invaluable for understanding the systemic and cell-specific roles of proteins like gp49.
Knockout (KO) Models: Gene knockout models are generated by deleting a specific gene, in this case, the gene encoding for a gp49 family member, to study the resulting loss-of-function phenotype. nih.govjax.org The process traditionally involves homologous recombination in embryonic stem (ES) cells, where a targeting vector replaces the gene of interest with a selectable marker. nih.govnih.gov These modified ES cells are then injected into blastocysts to create chimeric mice, which can subsequently be bred to produce homozygous knockout offspring. nih.govnih.govyoutube.com More recently, CRISPR/Cas9 technology has streamlined this process, allowing for direct gene editing in zygotes to create deletions with high efficiency. nih.govmit.edu
A notable example in the study of this protein family is the generation of gp49B knockout (gp49B-/-) mice. researchgate.net Analysis of these mice has been instrumental in exploring the specific functions of the gp49B protein, a member of the immunoglobulin superfamily expressed on the surface of mast cells and other immune cells. researchgate.net
Knock-in (KI) Models: In contrast to knockouts, knock-in models involve the insertion of a specific DNA sequence at a precise locus. jax.orgcyagen.com This can be used to introduce a point mutation that models a human disease, replace the mouse gene with its human counterpart (humanization), or insert a reporter gene (e.g., EGFP) or an affinity tag to track the protein's expression and localization. jax.orgnih.gov Technologies like CRISPR-Cas9-mediated homology-directed repair (HDR) have greatly improved the precision and efficiency of generating knock-in models. nih.govnih.gov Such models could be employed to study the effects of specific gp49 mutations or to visualize its expression patterns throughout development and disease.
| Model Type | Technology | Purpose | Application to GP49 Research |
| Global Knockout | Homologous Recombination in ES Cells; CRISPR/Cas9 | Inactivate the gene in all tissues throughout the organism's life. jax.org | Investigate the fundamental, systemic role of gp49 (e.g., the documented gp49B-/- mouse model). researchgate.net |
| Conditional Knockout | Cre-Lox or Flp-FRT System | Inactivate the gene in specific cell types or at specific developmental stages. nih.gov | Elucidate the tissue-specific functions of gp49, avoiding potential embryonic lethality of a global knockout. |
| Knock-in (Point Mutation) | CRISPR/Cas9; Homologous Recombination | Introduce specific mutations to model human diseases or study the function of particular protein domains. jax.orgcyagen.com | Analyze the functional consequences of specific amino acid changes in the gp49 protein. |
| Knock-in (Reporter/Tag) | CRISPR/Cas9; Homologous Recombination | Insert a reporter (e.g., GFP) or tag (e.g., FLAG) to monitor gene expression and protein localization. jax.org | Track the spatiotemporal expression pattern of gp49 in vivo. |
While global knockout models are informative, they can sometimes result in embryonic lethality or complex compensatory effects that mask the gene's primary function. Conditional gene expression systems overcome these limitations by allowing for the manipulation of gene expression in a specific location (spatio-) or at a specific time (temporal). nih.gov
Cre-LoxP System: This is a widely used system for conditional gene knockouts. It involves two components: the Cre recombinase enzyme, which recognizes specific 34-bp sequences called LoxP sites, and a mouse line in which the target gene (e.g., gp49) is flanked by these LoxP sites (a "floxed" allele). nih.gov By crossing the "floxed" gp49 mouse with another mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter, the gp49 gene can be deleted only in the desired cells or at the desired time. nih.gov
Tetracycline-Inducible (Tet-On/Tet-Off) Systems: These systems allow for temporal control over gene expression. In the Tet-On system, gene expression is turned on in the presence of an inducer molecule like doxycycline (B596269) (a tetracycline (B611298) analog). In the Tet-Off system, expression is active but can be turned off by adding doxycycline. This approach can be used to turn gp49 expression on or off at any point during the animal's life to study the effects of its acute gain or loss of function.
RU486-Inducible GeneSwitch System: This system uses a modified GAL4 protein that becomes transcriptionally active only in the presence of the synthetic steroid RU486 (mifepristone). researchgate.net This allows for tight, inducible control over the expression of a target gene, such as gp49, linked to a UAS (Upstream Activating Sequence) promoter. researchgate.net These advanced systems provide researchers with precise control, enabling a more nuanced investigation of gp49's function in complex biological processes.
Biochemical and Biophysical Techniques for GP49 Characterization
Understanding the function of gp49 at the molecular level requires its isolation and characterization using a suite of biochemical and biophysical methods. These techniques provide insights into its enzymatic activity, binding partners, and three-dimensional structure.
To obtain the large quantities of pure protein needed for structural and functional studies, gp49 is often produced using recombinant DNA technology. youtube.com The gene encoding gp49 is cloned into an expression vector, which is then introduced into a host organism—commonly bacteria (E. coli), yeast, insect cells, or mammalian cells—to produce the protein. youtube.combio-rad.com Often, an affinity tag (e.g., a polyhistidine-tag or GST-tag) is fused to the protein to facilitate purification using affinity chromatography. youtube.com
Following expression, the host cells are lysed, and the gp49 protein is purified from the cell lysate through a series of chromatography steps. youtube.com The purity of the final protein product is typically assessed using SDS-PAGE. researchgate.net
Once purified, the recombinant gp49 protein can be used in various in vitro functional assays to probe its activity. youtube.comnews-medical.net For example, studies on a Gp49 protein from mycobacteriophage Che12 have used in vitro transcription assays to demonstrate its ability to inhibit this fundamental cellular process. nih.govresearchgate.net For a Gp49 protein from phage SPO1, its interaction with nucleic acids was confirmed using an electrophoretic mobility shift assay (EMSA), which detects protein-nucleic acid binding. mdpi.com
Determining the binding affinity and kinetics of gp49 with its interaction partners is crucial for understanding its mechanism of action. SPR and ITC are powerful, label-free biophysical techniques used for this purpose.
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures molecular interactions in real-time. nih.govyoutube.com One molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. nih.gov Binding causes a change in the refractive index at the surface, which is detected and recorded as a response signal. youtube.com This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov SPR has been successfully used to quantify the interaction between the phage SPO1 Gp49 and single-stranded RNA (ssRNA), revealing a specific binding affinity. mdpi.com
| Parameter | Description | Value for Phage SPO1 Gp49 - ssRNA Interaction mdpi.com |
| K_D (Dissociation Constant) | A measure of binding affinity; lower values indicate stronger binding. | 1.86 ± 0.04 µM |
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact. malvernpanalytical.comnih.gov In an ITC experiment, one molecule is titrated into a solution containing its binding partner, and the minute amounts of heat released or absorbed are measured by a highly sensitive calorimeter. nih.govharvard.edu A single ITC experiment can determine all the thermodynamic parameters of the interaction: the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govwikipedia.org This provides a complete thermodynamic profile of the binding event, offering deep insights into the driving forces behind the molecular interaction.
To fully understand how gp49 functions, it is essential to determine its three-dimensional structure and conformational dynamics.
Spectroscopic Approaches: Spectroscopic methods are used to study the structural properties of proteins in solution. nih.govsum.edu.pl
Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure (α-helix, β-sheet content) of a protein and to monitor conformational changes. Studies on the mycobacteriophage Gp49 used CD to reveal that the protein is predominantly composed of β-sheets in its unbound state but undergoes a significant conformational change to an α-helical structure upon binding to heparin. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the high-resolution, three-dimensional structure of small to medium-sized proteins in solution. This technique was used to solve the solution structure of the Gp49 protein from phage SPO1. mdpi.com The structure revealed a novel fold consisting of six β-strands and two helices, which does not resemble other known protein structures. mdpi.com
Structural Biology Approaches:
X-ray Crystallography: This technique can provide atomic-resolution structures of proteins that can be crystallized. It remains a gold standard for structural biology.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and proteins that are difficult to crystallize. nih.govbiorxiv.org It involves flash-freezing the protein in solution and imaging the individual molecules with an electron microscope.
These advanced methodologies, from generating sophisticated animal models to determining atomic-resolution structures, are critical for building a comprehensive understanding of the surface antigen gp49 and its multifaceted roles in biology.
Cellular and Immunological Assays for GP49 Function
The functional consequences of this compound (also known as Leukocyte-associated immunoglobulin-like receptor 1, LAIR-1, or CD305) engagement are investigated using a variety of specialized cellular and immunological assays. frontiersin.organtibodyresource.com These assays are designed to elucidate the inhibitory role of gp49 in various immune cell types. nih.gov Upon binding to its ligands, primarily collagens, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of gp49 become phosphorylated. frontiersin.orgnih.gov This initiates a signaling cascade that recruits phosphatases like SHP-1 and SHP-2, which in turn dephosphorylate key signaling molecules, leading to the downregulation of cellular activation. researchgate.netmdpi.com
Functional assays typically involve the cross-linking of gp49 on the cell surface using specific monoclonal antibodies or its natural ligands. frontiersin.orgnih.gov The outcomes measured can range from the inhibition of cellular proliferation and cytokine production to the suppression of effector functions like cytotoxicity. frontiersin.orgnih.gov For instance, in vitro cross-linking of gp49 has been demonstrated to inhibit T-cell receptor-mediated signaling, immunoglobulin production by B cells, and the lytic activity of Natural Killer (NK) cells. frontiersin.org Furthermore, these assays are crucial for understanding the role of gp49 in disease, such as its dysregulation in autoimmune conditions and its potential as an immune checkpoint in cancer. nih.govnih.gov
Flow Cytometry and Mass Cytometry for GP49 Expression and Phenotyping
Flow cytometry and mass cytometry (CyTOF) are indispensable high-throughput techniques for analyzing the expression of gp49 on a single-cell level within heterogeneous populations. frontiersin.orgyoutube.com These methods allow for precise quantification and characterization of gp49-expressing cells, providing critical insights into their phenotype and frequency in various tissues and disease states.
Flow Cytometry utilizes fluorochrome-conjugated antibodies to identify and quantify cell surface proteins like gp49. rndsystems.comnih.gov This technique has established that gp49 is broadly expressed across most hematopoietic cells, including T cells, B cells, NK cells, monocytes, and dendritic cells. frontiersin.orgresearchgate.net Studies using flow cytometry have revealed differential expression patterns of gp49 that correlate with cell differentiation and activation states. For example, high levels of gp49 are found on naive B cells and intermediate monocytes, while expression decreases upon B cell activation. frontiersin.orgnih.gov Similarly, naive CD4+ and CD8+ T cells express higher levels of gp49 compared to memory T cells, and expression can be modulated following T-cell receptor stimulation. nih.govresearchgate.net This technique is routinely used to assess gp49 expression on cells from patient samples, such as the lower expression observed on B cells in high-risk chronic lymphocytic leukemia. researchgate.net
Mass Cytometry (CyTOF) represents an evolution of flow cytometry, using antibodies tagged with heavy metal isotopes instead of fluorochromes. youtube.come-century.us This technology overcomes the spectral overlap limitations of fluorescence, enabling the simultaneous analysis of over 40 parameters on a single cell. youtube.comgithub.io This high-dimensional capability is particularly valuable for deep phenotyping of the complex immune cell subsets that express gp49. youtube.com Mass cytometry can provide a comprehensive view of the immune landscape, identifying specific subpopulations (e.g., different types of T cells, macrophages, or dendritic cells) that express gp49 and correlating this expression with a wide array of other functional and differentiation markers within the tumor microenvironment or inflamed tissues. github.iojci.org
Below is an interactive table comparing the key features of Flow Cytometry and Mass Cytometry for the study of gp49.
| Feature | Flow Cytometry | Mass Cytometry (CyTOF) |
| Detection Method | Fluorescence Emission | Time-of-Flight Mass Spectrometry |
| Labels | Fluorochromes | Heavy Metal Isotopes |
| Multiplexing Capacity | Lower (typically up to ~20 parameters) | Higher (40+ parameters) |
| Signal Overlap | Significant spectral overlap requiring compensation | Minimal spectral overlap |
| Autofluorescence | Can be a confounding factor from cells/tissues | Not an issue |
| Throughput | Higher (tens of thousands of cells/second) | Lower (up to ~1000 cells/second) |
| Data Complexity | Moderate | High, often requires advanced computational analysis |
| Primary Application for gp49 | Quantifying expression on major immune lineages | Deep phenotyping of gp49+ cell subsets and their functional states |
Immunofluorescence and Live-Cell Imaging for GP49 Localization and Dynamics
Visualizing the location and movement of gp49 within and on the surface of cells is crucial for understanding its biological function. Immunofluorescence microscopy and live-cell imaging are powerful methodologies employed for these purposes.
Immunofluorescence (IF) is a technique used to visualize the subcellular localization of gp49 in fixed cells or tissue sections. It relies on specific antibodies that recognize gp49, which are then detected by secondary antibodies conjugated to fluorescent dyes. nih.gov Quantitative immunofluorescence studies have confirmed that gp49 protein is predominantly localized to the plasma membrane of various cell types, including immune cells and tumor cells. nih.gov This technique can be applied in a multiplex format, allowing for the simultaneous visualization of gp49 along with other cellular markers to identify the specific cell types expressing the receptor within the complex architecture of tissues. nih.gov
Live-Cell Imaging allows for the observation of gp49 dynamics in living cells in real-time. nih.govbioprocessonline.com This approach provides insights into processes that are lost in static, fixed-cell imaging. biorxiv.org By tagging gp49 with fluorescent proteins (e.g., GFP) or using fluorescently labeled antibody fragments (Fabs), researchers can track the movement of the receptor on the cell surface. Potential dynamic processes that can be studied include:
Lateral Diffusion: Measuring the mobility of gp49 within the plasma membrane.
Ligand-Induced Clustering: Visualizing the aggregation of gp49 receptors upon binding to collagen or other ligands.
Internalization and Trafficking: Tracking the endocytosis of the receptor from the cell surface and its subsequent intracellular fate following engagement.
Interaction with other molecules: Using techniques like Förster Resonance Energy Transfer (FRET) to study the proximity and interaction of gp49 with signaling partners at the membrane.
These advanced imaging techniques are essential for building a complete picture of how gp49 localization and spatiotemporal dynamics are regulated to control its inhibitory function. researchgate.net
In Vitro and Ex Vivo Primary Cell Culture Models for GP49 Functional Studies
To investigate the function of gp49 in a physiologically relevant context, researchers widely utilize in vitro and ex vivo models based on primary cells. researchgate.net Unlike immortalized cell lines, primary cells are isolated directly from living tissue and retain many of the key characteristics and functional responses of their in vivo counterparts, making them superior models for studying immune regulation. frontiersin.org
In Vitro Models involve the isolation and culture of specific immune cell populations to study the direct effects of gp49 engagement. nih.gov Common primary cells used in gp49 research include:
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes that can be used for broad functional screening. frontiersin.org
Purified T Cells: Used to demonstrate that gp49 cross-linking inhibits T-cell receptor (TCR)-mediated activation, proliferation, and cytokine production (e.g., IFN-γ, IL-2). nih.govresearchgate.net
Natural Killer (NK) Cells: Employed to show that gp49 ligation suppresses their natural cytotoxic function. frontiersin.org
Monocytes: These can be studied directly or differentiated in vitro into macrophages or dendritic cells. frontiersin.orgnih.gov Such models have been instrumental in showing that gp49 activation can inhibit Toll-like receptor (TLR)-induced inflammatory signals and influence macrophage polarization. frontiersin.orgresearchgate.netfrontiersin.org
B Cells: Used to study the inhibition of B-cell receptor (BCR) signaling and subsequent antibody production. frontiersin.org
In these models, functional readouts are measured after treating the cells with gp49-specific antibodies or ligands. nih.gov These readouts include changes in the phosphorylation of signaling proteins, calcium mobilization, gene transcription, cytokine secretion (measured by ELISA or multiplex assays), and cell proliferation. nih.govnih.gov
Ex Vivo Models utilize cells taken directly from a patient or an animal model of disease without extensive in vitro culture. nih.gov This approach allows for the study of gp49 function on cells that have been shaped by a specific pathological environment, such as cancer or autoimmunity. mdpi.com For example, T cells or myeloid cells isolated from patient tumors can be used to test the efficacy of gp49-blocking antibodies in restoring anti-tumor immune functions. nih.gov These models are critical for translational research, providing a bridge between basic in vitro findings and the complex in vivo setting.
Future Directions, Unanswered Questions, and Emerging Research Avenues for Surface Antigen Gp49
Discovery of Novel GP49-Interacting Partners and Ligands
A critical avenue for future research is the comprehensive identification of all interacting partners and ligands for both the murine gp49 and the human LILRB4. While some ligands have been identified, the full spectrum of their binding partners remains largely unknown, limiting a complete understanding of their biological functions.
The structural characteristics of LILRB4, particularly its D1-D2 interface, render it conformationally and electrostatically unsuitable for binding to Major Histocompatibility Complex (MHC) class I molecules, which are common ligands for other LILR family members. researchgate.netnih.gov This structural uniqueness suggests that LILRB4, and by extension gp49, has evolved to recognize a distinct set of ligands. researchgate.netnih.gov
Known ligands for murine gp49B include integrin αvβ3 and the extracellular matrix protein fibronectin (FN). nih.govnih.gov For human LILRB4, identified ligands include Apolipoprotein E (ApoE), fibronectin, and Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166). nih.govnih.govoup.com The discovery of these non-MHC ligands has opened new research perspectives, particularly in diseases like Alzheimer's and cancer. nih.govmdpi.com
Future research will likely employ a variety of advanced experimental techniques to uncover novel ligands. oup.com Methodologies poised to accelerate this discovery process include:
Expression Cloning: A powerful method to identify ligands by screening cDNA libraries for proteins that bind to a receptor of interest.
Protein Arrays and Microarrays: High-throughput screening of thousands of proteins to identify potential binding partners. oup.com
Crosslinking and Co-immunoprecipitation: Biochemical techniques to capture receptor-ligand complexes from cells, followed by mass spectrometry to identify the unknown partner. oup.com
Ligand-based Receptor Capture Technologies: Using known ligands or derivatives to isolate and identify their receptors from complex biological samples. oup.com
The identification of a complete ligand profile for both gp49A and gp49B/LILRB4 is essential. Understanding which cells express these ligands and under what physiological or pathological conditions will provide profound insights into the regulatory roles of gp49 in immunity, tissue homeostasis, and disease.
Comprehensive Elucidation of GP49 Signaling Networks and Their Biological Outcomes
A second major research frontier is the detailed mapping of the intracellular signaling pathways initiated by gp49 activation and the full range of their biological consequences. The signaling cascade of the inhibitory gp49B isoform is better characterized than that of the activating gp49A isoform.
Upon ligand binding and co-ligation with an activating receptor, the tyrosine residues within the ITIMs of gp49B become phosphorylated. nih.gov These phosphorylated ITIMs serve as docking sites for cytosolic phosphatases, primarily SH2-domain-containing protein tyrosine phosphatase-1 (SHP-1), SHP-2, and the SH2-domain-containing inositol (B14025) 5-phosphatase (SHIP). nih.govnih.gov The recruitment of these phosphatases is central to the inhibitory function of gp49B. nih.govnih.gov
The activated phosphatases then dephosphorylate key downstream signaling molecules involved in cellular activation. researchgate.net This leads to the suppression of various cellular functions, including:
Inhibition of calcium mobilization. nih.gov
Reduced cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α). jci.orgnih.gov
Suppression of degranulation in mast cells. nih.gov
Downregulation of signaling from activating receptors like Fc receptors. nih.gov
Future investigations need to precisely identify the complete set of substrates for SHP-1, SHP-2, and SHIP downstream of gp49B. This includes understanding how gp49B signaling intersects with other pathways, such as the Toll-like receptor (TLR) and JAK/STAT signaling pathways, to fine-tune myeloid cell responses in different contexts. nih.govnih.gov For instance, LILRB4 signaling can lead to reduced phosphorylation of TAK1, NF-κB, and MAPKs, but the precise molecular connections require further study. nih.gov
In contrast, the signaling mechanism of the activating isoform, gp49A, is poorly understood. It lacks ITIMs and the charged transmembrane residues typical of many activating receptors. nih.gov Elucidating how gp49A transduces signals and what its specific biological outcomes are—beyond the potential for inducing calcium mobilization—is a significant unanswered question in the field.
| Receptor | Key Signaling Molecules | Primary Biological Outcome |
| gp49B / LILRB4 | ITIMs, SHP-1, SHP-2, SHIP | Inhibition of cellular activation (e.g., cytokine release, degranulation) |
| gp49A | Unknown | Potential for cellular activation (e.g., calcium mobilization) |
This table summarizes the primary signaling components and outcomes for gp49 isoforms.
Development of Advanced Research Tools and Methodologies for GP49 Investigation
Progress in understanding gp49/LILRB4 is intrinsically linked to the development of more sophisticated and specific research tools. The high degree of sequence homology among LILR family members has made it challenging to create reagents that can distinguish between them, hindering functional studies. bmj.com
Key areas for tool development include:
Conformation-Specific Monoclonal Antibodies: The generation of high-affinity monoclonal antibodies that recognize the native, three-dimensional structure of gp49A and gp49B/LILRB4 is a high priority. nih.gov Such antibodies are crucial for accurately detecting the protein via flow cytometry and immunohistochemistry, as well as for functional studies, such as blocking ligand binding or inducing receptor clustering. nih.govbmj.com
Advanced Mouse Models: While gp49B knockout mice have been generated, they have not fully clarified the receptor's role, suggesting functional redundancy or context-dependent roles. nih.gov Future research would benefit immensely from more advanced genetic models. frontiersin.org
Conditional Knockout Mice: These models would allow for the deletion of the gp49B gene in specific cell types (e.g., microglia, macrophages, or neutrophils) or at specific times, helping to dissect its cell-specific functions in complex biological processes. nih.govresearchgate.net
Humanized Mouse Models: The development of mice expressing human LILRB4 instead of murine gp49 would provide an invaluable in vivo platform for studying the function of the human receptor and for the preclinical testing of LILRB4-targeting therapeutics. nih.govfrontiersin.org
These advanced tools will be instrumental in overcoming current experimental limitations and will enable a more precise investigation of gp49/LILRB4 function in both health and disease.
Potential Mechanistic Insights from GP49 Research for Pre-clinical Disease Models
The study of gp49 and its human homolog LILRB4 holds immense promise for providing mechanistic insights into a range of human diseases and for the development of novel therapeutic strategies. The expression of LILRB4 on myeloid cells, which are key players in many pathologies, positions it as a critical regulatory node and a potential therapeutic target. nih.gov
Neurodegenerative Diseases (e.g., Alzheimer's Disease): LILRB4 is highly expressed in the microglia of patients with Alzheimer's disease (AD), particularly in microglia surrounding amyloid-β (Aβ) plaques. nih.govnih.gov Its ligand, ApoE, is a major genetic risk factor for AD. Preclinical studies using humanized mice have shown that systemic treatment with an anti-LILRB4 monoclonal antibody can reduce Aβ load and enhance microglial activity. nih.gov Future research using these models will be crucial to understand the mechanism by which LILRB4-mediated inhibition of microglia impairs Aβ clearance and contributes to neuroinflammation. nih.govfrontiersin.org
Cancer Immunotherapy: LILRB4 has emerged as a significant immune checkpoint molecule, particularly within the tumor microenvironment. mdpi.comnih.gov It is expressed on tumor-infiltrating myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages, where it contributes to an immunosuppressive environment that limits the efficacy of T-cell-based immunotherapies. nih.gov Furthermore, LILRB4 is highly expressed on cancer cells in certain hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma. nih.govhaematologica.org Preclinical models are being used to explore LILRB4 blockade as a strategy to "reprogram" the tumor microenvironment, enhance anti-tumor T-cell activity, and directly target LILRB4-positive cancer cells. mdpi.comresearchgate.net
Infectious Diseases: Research has shown that gp49B is required for NK cells to control neurotropic Zika virus infections in mice. jci.org The absence of LILRB4/gp49B signaling led to a failure to reduce the viral load in the central nervous system. jci.org This suggests a role for this receptor in modulating the immune response to viral pathogens. Further studies in preclinical models of various infectious diseases are needed to determine if targeting LILRB4 could be a viable strategy to enhance pathogen clearance or limit immunopathology.
By leveraging advanced preclinical models, future research into gp49/LILRB4 will not only unravel fundamental aspects of immune regulation but also pave the way for innovative therapeutic interventions for a wide spectrum of diseases.
Q & A
Basic Research Questions
Q. What is the structural characterization of surface antigen gp49 across different biological systems?
- Methodological Answer : Use sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to resolve gp49 isoforms under reducing/non-reducing conditions. For glycosylation analysis, employ tunicamycin to inhibit N-linked glycosylation and compare molecular weight shifts . Immunoprecipitation with antisera targeting conserved domains (e.g., herpesvirus gB homologs or GPI-anchored epitopes) can isolate gp49 from cellular lysates . Surface labeling with [35S]methionine or Triton X-114 phase partitioning confirms membrane association .
Q. How does gp49 contribute to viral assembly and host interaction in bacteriophage systems?
- Methodological Answer : In bacteriophage T4, gp49 (Endonuclease VII) resolves Holliday structures during DNA packaging. Design knockout mutants (e.g., SIRV2gp49 in Sulfolobus islandicus) and complement with plasmid-borne gp49 to assess viral particle release via electron microscopy or plaque assays . For receptor-binding studies (e.g., phage UAB_Phi78 Gp49), use O-antigen-deficient Salmonella mutants to validate polysaccharide interactions .
Q. What methodologies are optimal for detecting and quantifying gp49 in cellular membranes?
- Methodological Answer : Flow cytometry with anti-gp49 antibodies (e.g., anti-LILRB4/gp49B) identifies surface expression on myeloid cells . For subcellular localization, combine confocal microscopy with co-staining for integrins or chemokine receptors (e.g., CXCL4) and quantify colocalization using Pearson’s correlation coefficients . Triton X-114 extraction followed by Western blotting distinguishes membrane-anchored vs. soluble forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in gp49’s biochemical properties, such as GPI anchor susceptibility?
- Methodological Answer : GP49 in Giardia lamblia resists Staphylococcus aureus PI-PLC but is cleaved by Bacillus cereus PI-PLC. Perform enzymatic cleavage assays under controlled pH and ionic conditions, and validate via metabolic labeling with [3H]myoinositol or [14C]ethanolamine to track anchor composition . Compare results with GPI-anchored controls (e.g., VSG proteins) to identify species-specific modifications .
Q. What experimental strategies validate gp49’s role in immune regulation, particularly in inhibitory signaling?
- Methodological Answer : Use murine models with gp49 knockouts to assess augmented anaphylactic responses (e.g., passive cutaneous anaphylaxis) . In mast cells, co-stimulate FcεRI and integrin pathways, then measure phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) via immunoblotting . CRISPR-Cas9 mutagenesis of LILRB4/gp49B in dendritic cells can dissect its interaction with MHC class I .
Q. How to design CRISPR-based studies to investigate gp49’s essentiality in viral life cycles?
- Methodological Answer : For essential viral genes like SIRV2gp49, employ plasmid complementation in CRISPR-edited hosts (e.g., Sulfolobus ΔpyrF strains) to bypass lethality . Use dual sgRNA targeting to minimize escape mutants and quantify viral progeny via qPCR or plaque assays .
Q. How to address discrepancies in gp49’s reported molecular weights across studies?
- Methodological Answer : Variants arise from glycosylation (e.g., MDHV gp100 vs. gp49) or dimerization (e.g., Giardia gp49 migrates at ~90 kDa under non-reducing conditions). Standardize SDS-PAGE protocols with reference ladders and deglycosylation enzymes (e.g., PNGase F) . Include reducing agents (β-mercaptoethanol) to dissociate disulfide-linked multimers .
Q. What are best practices for correlating gp49 expression with functional outcomes in myeloid cells?
- Methodological Answer : Combine single-cell RNA sequencing (e.g., identifying GP49+ CXCL4hi macrophage subsets) with functional assays like chemotaxis or phagocytosis . For inhibitory signaling, measure calcium flux or EDN release in eosinophils after crosslinking LIR7/gp49 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
